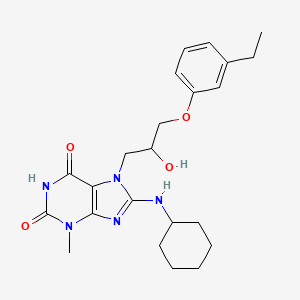

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that falls under the category of xanthine derivatives These compounds often exhibit a range of biological activities, notably in the fields of pharmacology and medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:

Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.

The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Further purification can be done using recrystallization techniques to ensure high purity of the final product.

Industrial Production Methods

For industrial-scale production, the process might involve:

Continuous flow reactors: to ensure consistent reaction conditions and higher yields.

Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.

Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.

化学反応の分析

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.

Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, Chromium trioxide

Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

Nucleophiles: : Halides, Thiols, Amines

Major Products Formed from These Reactions

Oxidation leads to ketones or carboxylic acids.

Reduction forms dihydro derivatives.

Substitution can yield a variety of derivatives depending on the nucleophile used.

科学的研究の応用

In Chemistry

Acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Used in studying electron transfer processes due to its redox properties.

In Biology

Investigated for its potential as a phosphodiesterase inhibitor , impacting cellular signaling pathways.

Explored as an adenosine receptor antagonist , which could influence various physiological processes.

In Medicine

Potential use in treating cardiovascular diseases due to its effect on blood flow and heart rate.

Possible applications in neurology for its influence on neurotransmitter release and uptake.

In Industry

Employed in pharmaceutical formulations as an active ingredient or intermediate.

Used in agrochemicals for its impact on plant growth regulators.

作用機序

This compound exerts its effects primarily by interacting with specific molecular targets:

Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.

Blocking adenosine receptors: , which affects neurotransmission and vascular tone.

類似化合物との比較

Comparison

Similar to other xanthine derivatives like caffeine and theophylline , it shares structural motifs but differs in the substitution patterns, leading to distinct pharmacological profiles.

Similar Compounds

Caffeine: : A well-known stimulant with a simpler structure.

Theophylline: : Used in respiratory diseases like asthma.

Paraxanthine: : A metabolite of caffeine with similar stimulant effects.

生物活性

8-(Cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of organic compounds. Its molecular formula is C24H33N5O4 with a molecular weight of approximately 455.56 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is suggested that it may act as an inhibitor of certain enzymes involved in purine metabolism, which can influence cellular proliferation and apoptosis. The specific binding affinity and inhibition kinetics are critical for understanding its pharmacological potential.

Pharmacological Properties

- Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes such as adenosine deaminase, which plays a role in the metabolism of adenosine, a nucleoside involved in energy transfer and signal transduction in cells.

- Antioxidant Activity : Preliminary findings suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells. This could have implications for diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, thereby presenting a possible therapeutic avenue for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cellular Proliferation : A recent study investigated its effects on cancer cell lines, demonstrating that it inhibited cell growth in a dose-dependent manner. The IC50 values varied between different cell lines, indicating selective toxicity towards certain types of cancer cells.

- Animal Models : In vivo studies using rodent models showed that administration of this compound led to significant reductions in tumor sizes compared to control groups. These findings suggest potential applications in oncology.

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHLJVXYCFARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。